1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride

描述

Chemical Identity and Structural Features

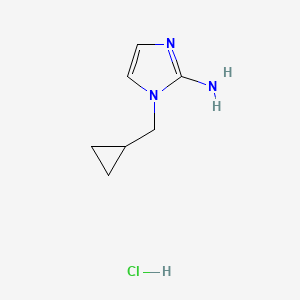

The compound’s molecular formula is C₇H₁₂ClN₃ , with a molecular weight of 173.64 g/mol . Its SMILES notation (NC1=NC=CN1CC2CC2.Cl ) delineates the imidazole ring (positions 1 and 3 occupied by nitrogen atoms) bonded to a cyclopropylmethyl group at the N1 position, with an amine substituent at C2 (Figure 1).

Key Structural Components

- Imidazole Core : The planar, aromatic heterocycle facilitates π-π stacking and hydrogen bonding, critical for interactions with biological targets.

- Cyclopropylmethyl Group : Introduces steric hindrance and ring strain, altering electronic properties and metabolic stability.

- Amine Functionality : Enhances solubility and serves as a site for further chemical modifications.

Tautomerism and Electronic Properties

The imidazole ring exhibits tautomerism, with the hydrogen atom shifting between N1 and N3. This amphoteric character allows the compound to act as both a weak acid (pKa ~14.5) and base (pKa ~7.0), enabling pH-dependent reactivity.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂ClN₃ | |

| Molecular Weight | 173.64 g/mol | |

| Melting Point | Not reported | - |

| Solubility | Water-soluble (hydrochloride) | |

| LogP | ~1.3 (estimated) |

Historical Context of Imidazole Derivatives in Medicinal Chemistry

Imidazole derivatives have been pivotal in drug development since Heinrich Debus first synthesized the parent compound in 1858. Early discoveries highlighted their role in natural products (e.g., histamine, purines) and enzymatic cofactors (e.g., histidine in catalytic triads).

Milestones in Imidazole-Based Drug Development

- Antifungal Agents : Ketoconazole (1981) and clotrimazole (1969) leveraged imidazole’s ability to inhibit cytochrome P450 enzymes in fungi.

- Antihistamines : Cimetidine (1977), an H₂-receptor antagonist, revolutionized ulcer treatment by targeting gastric acid secretion.

- Anticancer Compounds : Tipifarnib (2000s), a farnesyltransferase inhibitor, incorporates imidazole to disrupt oncogenic signaling.

1-(Cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride builds on this legacy by integrating modern strategies to enhance metabolic stability and target selectivity.

Significance of Cyclopropylmethyl Substituents in Heterocyclic Systems

The cyclopropylmethyl group confers unique advantages in drug design:

Steric and Electronic Effects

- Ring Strain : The cyclopropane’s 60° bond angles create high torsional energy, reducing conformational flexibility and shielding reactive sites from enzymatic degradation.

- Electron-Donating Properties : The methylene bridge delocalizes electron density into the imidazole ring, enhancing interactions with hydrophobic protein pockets.

Comparative Stability

Cyclopropylmethyl ethers exhibit superior stability under basic conditions compared to conventional methyl or benzyl groups. For example, Nagata et al. demonstrated their resistance to nucleophilic substitution while allowing acid-mediated deprotection.

Table 2: Cyclopropylmethyl vs. Methyl Substituents

| Property | Cyclopropylmethyl | Methyl |

|---|---|---|

| Metabolic Stability | High (resists CYP450 oxidation) | Moderate |

| Conformational Flexibility | Low | High |

| Synthetic Accessibility | Moderate | High |

Applications in Drug Design

- Prodrug Strategies : The cyclopropylmethyl group serves as a protecting group for phenols, enabling targeted release in acidic environments (e.g., tumor microenvironments).

- Kinase Inhibitors : In PI3K inhibitors, this substituent improves binding affinity by enforcing coplanarity with the ATP-binding pocket.

属性

IUPAC Name |

1-(cyclopropylmethyl)imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c8-7-9-3-4-10(7)5-6-1-2-6;/h3-4,6H,1-2,5H2,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGWUCDSRVQJMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CN=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Detailed Preparation Methods

Preparation of (1-cyclopropyl-1-methyl)ethylamine Intermediate

This intermediate is a key precursor to the target compound. Two distinct methods are outlined:

Method 1: Lithium-Mediated Addition to Cyclopropanecarbonitrile

- Step 1: Cerous chloride is dissolved in anhydrous tetrahydrofuran (THF) at low temperature (-70 to -80 °C).

- Step 2: Lithium methylide is added dropwise under these conditions, reacting for 0.5 to 4 hours.

- Step 3: A THF solution of cyclopropanecarbonitrile is added dropwise, followed by continued reaction at low temperature and then warming to 20–30 °C for 0.5 to 24 hours.

- Step 4: The reaction is quenched with ammonium hydroxide, filtered, and the filter cake washed with methylene chloride.

Step 5: Concentration yields crude (1-cyclopropyl-1-methyl)ethylamine.

Step 6: The crude amine is dissolved in ethyl acetate and treated with hydrochloric acid gas to form the hydrochloride salt.

Reaction Conditions and Ratios:

| Reagent | Molar Ratio to Cyclopropanecarbonitrile |

|---|---|

| Cerous chloride | 2:1 to 4:1 |

| Lithium methylide | 3:1 to 5:1 |

This method offers mild reaction conditions with careful temperature control and yields a crude amine suitable for direct conversion to the hydrochloride salt.

Method 2: Grignard and Chlorosulphonyl Isocyanate Route

- Step 1: Starting from a cyclopropyl methyl ketone derivative (compound 1), methyl-magnesium bromide (Grignard reagent) is added dropwise in anhydrous THF at -50 to -80 °C.

- Step 2: After reaction and warming to 20–30 °C, the reaction mixture is quenched with aqueous ammonium chloride.

- Step 3: The resulting compound 2 is reacted with chlorosulphonyl isocyanate in dichloromethane at 0–5 °C for 2–4 hours to form compound 3.

- Step 4: Compound 3 is treated with aqueous sodium hydroxide to yield compound 4, (1-cyclopropyl-1-methyl)ethylamine.

- Step 5: Compound 4 is dissolved in ethyl acetate and exposed to HCl gas to obtain the hydrochloride salt.

Reaction Conditions and Ratios:

| Reagent | Molar Ratio to Reactant |

|---|---|

| Chlorosulphonyl isocyanate | 1.1:1 to 1.3:1 (to compound 2) |

| Sodium hydroxide | 1.1:1 to 1.2:1 (to compound 2) |

This method improves yield and scalability compared to prior art, with more accessible raw materials and milder conditions.

Formation of the Imidazol-2-amine Core Linked to Cyclopropylmethyl Group

While direct literature specifically detailing the imidazol-2-amine formation with the cyclopropylmethyl substituent is limited, related synthetic routes for similar compounds suggest:

- Coupling of the prepared cyclopropylmethyl amine with imidazole derivatives or imidazole-2-carbonyl intermediates using coupling reagents such as carbonyldiimidazole (CDI).

- Reductive amination or nucleophilic substitution methods to introduce the cyclopropylmethyl amine onto the imidazole ring.

- Purification by chromatographic methods and crystallization.

These approaches are consistent with standard medicinal chemistry practices for preparing substituted imidazol-2-amines.

Conversion to Hydrochloride Salt

- The free base amine is dissolved in an appropriate solvent such as ethyl acetate or methanol.

- HCl gas is bubbled through the solution until precipitation of the hydrochloride salt ceases.

- The solid is filtered, washed with solvent (ethyl acetate or methanol), and dried under reduced pressure.

This step enhances compound stability, purity, and handling properties.

Comparative Summary Table of Preparation Methods

| Step/Aspect | Method 1: Lithium Methylide Route | Method 2: Grignard & Chlorosulphonyl Isocyanate Route |

|---|---|---|

| Starting Material | Cyclopropanecarbonitrile | Cyclopropyl methyl ketone derivative |

| Key Reagents | Cerous chloride, lithium methylide | Methyl-magnesium bromide, chlorosulphonyl isocyanate, NaOH |

| Reaction Temperature | -70 to 30 °C | -50 to 30 °C |

| Reaction Time | 0.5 to 24 hours | 0.5 to 4 hours for each step |

| Workup | Ammonium hydroxide quench, filtration, washing | Aqueous quench, organic extraction |

| Yield and Purity | Crude amine suitable for direct salt formation | Improved yield and scalability |

| Salt Formation | HCl gas in ethyl acetate | HCl gas in ethyl acetate |

| Advantages | Mild conditions, direct conversion | More accessible raw materials, scalable, higher yield |

Research Findings and Notes

- The lithium methylide method requires stringent low-temperature control and careful addition sequences to avoid side reactions.

- The Grignard-based method addresses some limitations of the lithium methylide route by using more readily available reagents and milder conditions, improving overall yield and process scalability.

- Both methods converge on the formation of the free amine intermediate, which is then converted to the hydrochloride salt for pharmaceutical use.

- The hydrochloride salt form is favored for its improved stability and solubility profiles.

- No direct large-scale industrial synthesis data are publicly available, but patent literature suggests these methods are suitable for scale-up with appropriate equipment.

化学反应分析

Types of Reactions

1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Cyclopropylmethyl bromide in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of various substituted imidazole derivatives.

科学研究应用

Medicinal Chemistry

1-(Cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride is being explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity, making it a candidate for drug development targeting various diseases, including cancers and infections.

Key Findings:

- Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of imidazole have shown enhanced efficacy in inhibiting bacterial growth.

- Antifungal Properties: Preliminary investigations suggest potential antifungal activities, indicating its usefulness in treating fungal infections .

The compound's biological activities are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: Research has demonstrated that modifications at the imidazole ring can significantly influence the inhibitory potency against enzymes like α-glucosidase, which is crucial in carbohydrate metabolism.

- Receptor Modulation: The compound may interact with receptors involved in cellular signaling pathways, influencing metabolic processes and gene expression.

Case Study 1: Antimicrobial Evaluation

A study synthesized various imidazole derivatives, including this compound, and screened them for antimicrobial activity. Results indicated that compounds with specific substituents demonstrated enhanced efficacy against multiple bacterial strains, highlighting their potential as therapeutic agents.

Case Study 2: Pharmacokinetic Studies

In vivo studies assessed the pharmacokinetics of imidazole derivatives. Findings revealed that certain compounds could achieve therapeutic concentrations in plasma when administered orally or intravenously, suggesting favorable absorption and distribution characteristics essential for drug development .

作用机制

The mechanism of action of 1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the cyclopropylmethyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific biological context in which the compound is used.

相似化合物的比较

Structural Analogs and Physicochemical Properties

The table below compares 1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride with key analogs, emphasizing structural variations and their implications:

Functional Implications of Substituents

- Cyclopropylmethyl vs. However, benzyl derivatives (e.g., 2-chlorobenzyl) may exhibit stronger π-π interactions in receptor binding .

- Amine Position : Shifting the amine from C2 to C4 () alters hydrogen-bonding capabilities, affecting solubility and target affinity .

- Salt Form: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochlorides but may require adjusted formulation .

生物活性

1-(Cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the imidazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. Its unique cyclopropylmethyl substituent may influence its biological activity.

Chemical Formula

- Molecular Formula : C₇H₈ClN₃

- Molecular Weight : 175.61 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. These compounds often exhibit inhibitory effects on tumor cell proliferation and can induce apoptosis.

The compound's mechanism involves:

- Inhibition of Tubulin Polymerization : Similar to other imidazole derivatives, it may inhibit tubulin polymerization, disrupting mitotic spindle formation during cell division .

- Targeting Specific Kinases : It can modulate kinase activity, affecting signaling pathways critical for cancer cell survival and proliferation .

Antimicrobial Activity

Imidazole derivatives have also been investigated for their antimicrobial properties. The presence of the imidazole ring is known to enhance interactions with microbial targets, potentially leading to effective treatments against various pathogens.

Pharmacokinetics

This compound is predicted to have:

- High gastrointestinal absorption , making it suitable for oral administration.

- Metabolic Stability , which is crucial for maintaining therapeutic levels in vivo.

Table 1: Biological Activity Summary

| Study Reference | Activity Type | IC₅₀ (µM) | Cell Lines Tested |

|---|---|---|---|

| Anticancer | 0.4 | HCT-15, HeLa | |

| Antimicrobial | 5.0 | Various bacterial strains | |

| Kinase Inhibition | 0.8 | MCF-7 |

Detailed Findings

- Anticancer Activity : A study reported that compounds similar to this compound showed IC₅₀ values ranging from 0.4 µM to 5 µM against various cancer cell lines, demonstrating significant potency .

- Antimicrobial Effects : Preliminary data suggest effective antimicrobial activity at concentrations around 5 µM against common bacterial strains, indicating potential as a therapeutic agent in infectious diseases.

- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer signaling pathways with an IC₅₀ value of approximately 0.8 µM, suggesting its role as a potential anticancer agent through targeted therapy .

常见问题

Basic: What are the recommended synthetic routes for 1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride?

Methodological Answer:

The synthesis typically involves alkylation of imidazole derivatives followed by amine functionalization. A common approach includes:

Cyclopropane Substitution : Reacting 1H-imidazol-2-amine with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions in acetonitrile .

Hydrochloride Salt Formation : Treating the free base with HCl in ethanol to precipitate the hydrochloride salt.

Key Considerations :

- Purity monitoring via HPLC (retention time ~8.2 min, C18 column, 0.1% TFA in H₂O/MeCN gradient) .

- Avoid over-alkylation by controlling reaction stoichiometry (1:1.2 molar ratio of imidazole to alkylating agent) .

Basic: How should researchers characterize the compound’s structural integrity post-synthesis?

Methodological Answer:

Use a multi-technique approach:

- NMR : Confirm cyclopropylmethyl substitution via ¹H-NMR (δ 0.5–1.0 ppm for cyclopropane protons; δ 3.2–3.5 ppm for N–CH₂– linkage) .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 168.1 (free base) and [M+Cl]⁻ adducts for the hydrochloride .

- XRD : Resolve crystallographic data to verify the hydrochloride salt’s lattice structure .

Advanced: How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?

Methodological Answer:

Apply Design of Experiments (DoE) principles:

- Variables : Temperature (40–80°C), solvent polarity (acetonitrile vs. DMF), and catalyst loading (e.g., KI as a phase-transfer agent) .

- Response Surface Methodology (RSM) : Optimize for yield (>85%) and purity (>98%). For example, a study showed that 65°C in acetonitrile with 5 mol% KI reduced dimerization by 70% .

- In Situ Monitoring : Use FTIR to track amine intermediate formation (peak at 1650 cm⁻¹ for C=N stretching) .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Address variability through:

Standardized Assays : Use orthogonal assays (e.g., GPCR binding vs. functional cAMP assays) to confirm activity .

Buffer Compatibility Testing : Adjust pH (6.5–7.4) and ionic strength to stabilize the compound in bioassays. For example, activity in Tris buffer may differ from PBS due to chloride ion interference .

Metabolite Screening : LC-MS/MS to identify degradation products (e.g., cyclopropane ring-opening under acidic conditions) .

Advanced: How should researchers handle discrepancies in solubility data across studies?

Methodological Answer:

- Solvent System Analysis : Test solubility in DMSO (≥50 mg/mL), H₂O (~10 mg/mL at pH 3), and ethanol (20 mg/mL). Note that hydrochloride salts often exhibit pH-dependent solubility .

- Dynamic Light Scattering (DLS) : Measure aggregation propensity in aqueous buffers, which may explain conflicting bioavailability results .

Advanced: What computational tools predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

- Quantum Mechanics (QM) : Use Gaussian 16 to model transition states for cyclopropane ring stability under nucleophilic attack .

- Machine Learning (ML) : Train models on PubChem datasets to predict regioselectivity in imidazole alkylation (e.g., favoring N1 over N3 substitution) .

Advanced: How can stability studies be designed to assess long-term storage conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor via HPLC for degradation peaks .

- Cryopreservation : Store at -20°C under argon; lyophilization in mannitol matrix reduces hydrochloride dissociation .

Advanced: What analytical methods validate the compound’s purity in complex matrices (e.g., cell lysates)?

Methodological Answer:

- 2D-LC-MS/MS : Separate co-eluting impurities using a HILIC column (1st dimension) and reverse-phase (2nd dimension) .

- Standard Addition Method : Spike known concentrations into lysates to quantify recovery rates (target >90%) .

Advanced: How to design SAR studies for imidazole-amine derivatives targeting GPCRs?

Methodological Answer:

- Core Modifications : Replace cyclopropylmethyl with ethyl or benzyl groups to probe steric effects on receptor binding .

- Pharmacophore Mapping : Overlay docking poses (AutoDock Vina) to identify critical H-bond donors (e.g., amine NH to Asp³.32 residue in GPCRs) .

Advanced: What statistical methods address batch-to-batch variability in pharmacological assays?

Methodological Answer:

- ANOVA with Tukey’s Post Hoc : Compare IC₅₀ values across 3+ batches to identify outliers .

- Principal Component Analysis (PCA) : Correlate impurity profiles (HPLC) with bioactivity shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。